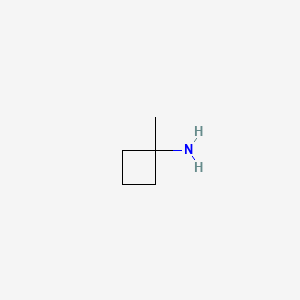

1-Methyl-cyclobutylamine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-methylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5(6)3-2-4-5/h2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXBVBGWLMVNJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566608 | |

| Record name | 1-Methylcyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40571-47-9 | |

| Record name | 1-Methylcyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Methylcyclobutyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-cyclobutylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 1-methyl-cyclobutylamine, a valuable building block in medicinal chemistry. The unique structural motif of a cyclobutane ring imparts desirable physicochemical properties to drug candidates, making its derivatives of significant interest in pharmaceutical research and development. This document outlines the core synthesis mechanisms, provides detailed experimental protocols for key reactions, and presents quantitative data for comparative analysis.

Core Synthesis Pathways

The synthesis of this compound can be effectively achieved through several established chemical transformations. The most prominent and practical routes involve the rearrangement of carboxylic acid derivatives, such as the Curtius and Hofmann rearrangements, and the Ritter reaction starting from the corresponding alcohol.

Curtius Rearrangement of 1-Methyl-cyclobutanecarboxylic Acid

The Curtius rearrangement offers a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[1][2] The synthesis commences with the formation of 1-methyl-cyclobutanecarboxylic acid, which is then converted to an acyl azide. Subsequent thermal or photochemical rearrangement of the acyl azide yields an isocyanate, which is then hydrolyzed to the final amine product.[1][2]

A plausible first step is the synthesis of the precursor, methyl 1-methylcyclobutane carboxylate, which can be hydrolyzed to the required carboxylic acid.[3]

Mechanism:

The reaction proceeds through the following key steps:

-

Formation of Acyl Azide: 1-Methyl-cyclobutanecarboxylic acid is converted to its corresponding acyl chloride, which then reacts with an azide salt (e.g., sodium azide) to form 1-methyl-cyclobutanecarbonyl azide.

-

Rearrangement to Isocyanate: Upon heating, the acyl azide undergoes rearrangement with the loss of nitrogen gas to form 1-methyl-cyclobutyl isocyanate. This is a concerted step where the cyclobutyl group migrates to the nitrogen atom as the nitrogen molecule departs.[4]

-

Hydrolysis of Isocyanate: The isocyanate is then hydrolyzed, typically with an acidic or basic workup, to form a carbamic acid intermediate, which is unstable and readily decarboxylates to yield this compound.[5]

Caption: Curtius Rearrangement pathway for this compound synthesis.

Hofmann Rearrangement of 1-Methyl-cyclobutanecarboxamide

Similar to the Curtius rearrangement, the Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[6][7] This method avoids the use of potentially explosive azides.

Mechanism:

The key steps of the Hofmann rearrangement are:

-

N-Bromination: 1-Methyl-cyclobutanecarboxamide is treated with bromine in a basic solution (e.g., sodium hydroxide) to form an N-bromoamide intermediate.[7]

-

Deprotonation: The N-bromoamide is deprotonated by the base to form an anion.

-

Rearrangement to Isocyanate: The anion rearranges, with the cyclobutyl group migrating from the carbonyl carbon to the nitrogen atom, and the bromide ion is expelled. This step forms the 1-methyl-cyclobutyl isocyanate intermediate.[6]

-

Hydrolysis to Amine: The isocyanate is then hydrolyzed in the aqueous basic solution to the final this compound product.[8]

Caption: Hofmann Rearrangement pathway for this compound synthesis.

Ritter Reaction of 1-Methylcyclobutanol

The Ritter reaction provides a route to N-alkyl amides from alcohols and nitriles in the presence of a strong acid.[9][10] The resulting amide can then be hydrolyzed to the corresponding amine.

Mechanism:

The mechanism involves the following stages:

-

Carbocation Formation: 1-Methylcyclobutanol is protonated by a strong acid (e.g., sulfuric acid), followed by the loss of water to generate a stable tertiary carbocation.[11]

-

Nucleophilic Attack by Nitrile: The carbocation is attacked by the lone pair of electrons on the nitrogen atom of a nitrile (e.g., acetonitrile), forming a nitrilium ion intermediate.[11]

-

Hydrolysis to Amide: The nitrilium ion is then hydrolyzed by water to form an N-(1-methylcyclobutyl)amide.[9]

-

Amide Hydrolysis: The resulting amide is subsequently hydrolyzed under acidic or basic conditions to yield this compound.

Caption: Ritter Reaction pathway for this compound synthesis.

Experimental Protocols

Detailed experimental procedures for analogous reactions are provided below. These can be adapted for the synthesis of this compound with appropriate stoichiometric adjustments for the methylated starting materials.

Protocol 1: Synthesis of Methyl 1-Methylcyclobutane Carboxylate (Precursor for Curtius/Hofmann)[3]

This protocol describes the synthesis of a key precursor for the Curtius and Hofmann rearrangement routes.

Materials:

-

N-isopropylcyclohexylamine

-

Dry tetrahydrofuran (THF)

-

n-Butyl lithium in hexane (1.6 M)

-

Methyl cyclobutane carboxylate

-

Methyl iodide

-

Ether

-

1N HCl

-

Dilute sodium sulfite solution

-

Sodium sulfate

Procedure:

-

A solution of 27 g of isopropylcyclohexylamine in 200 ml of dry THF is cooled to -20°C under argon.

-

115 ml of 1.6 M n-butyl lithium in hexane is added, and the solution is stirred for 30 minutes at -20°C, then cooled to -70°C.

-

A solution of 14 g of methyl cyclobutane carboxylate in 100 ml of THF is added dropwise over one hour.

-

The solution is allowed to warm to near 0°C, and 33 g of methyl iodide is added rapidly.

-

The reaction mixture is warmed to room temperature and then poured into a mixture of ether and 1N HCl.

-

The organic layer is separated and combined with a subsequent ethyl acetate extraction of the aqueous layer.

-

The combined organic extracts are washed with dilute sodium sulfite solution, twice with water, and dried over sodium sulfate.

-

The solvent is removed by distillation, and the residue is distilled under reduced pressure to yield methyl 1-methylcyclobutane carboxylate.

Protocol 2: Synthesis of Cyclobutylamine via Schmidt Reaction (Analogous to Curtius)[12]

This procedure for the synthesis of cyclobutylamine from cyclobutanecarboxylic acid is analogous to the Curtius rearrangement and can be adapted for 1-methyl-cyclobutanecarboxylic acid.

Materials:

-

1-Methyl-cyclobutanecarboxylic acid

-

Chloroform

-

Concentrated sulfuric acid

-

Sodium azide

-

Sodium hydroxide

-

3N Hydrochloric acid

-

Potassium hydroxide

Procedure:

-

In a three-necked, round-bottomed flask, place 180 ml of chloroform, 0.16 moles of 1-methyl-cyclobutanecarboxylic acid, and 48 ml of concentrated sulfuric acid.

-

Heat the flask to 45–50°C and add 20.0 g (0.31 mole) of sodium azide over 1.5 hours.

-

After the addition is complete, heat the mixture at 50°C for another 1.5 hours.

-

Cool the flask in an ice bath and slowly add approximately 200 g of crushed ice.

-

Slowly add a cooled solution of 100 g of sodium hydroxide in 200 ml of water until the pH is approximately 12–13.

-

Perform steam distillation, collecting about 2 L of distillate in a receiver containing 90 ml of 3N hydrochloric acid.

-

Remove water and chloroform by distillation under reduced pressure.

-

Transfer the resulting amine hydrochloride to a separate flask, cool in an ice bath, and add a slush of potassium hydroxide to make the solution basic.

-

Dry the separated amine phase with potassium hydroxide pellets.

-

Distill the dried amine to obtain pure this compound.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of precursors and related amines.

| Parameter | Synthesis of Methyl 1-Methylcyclobutane Carboxylate[3] | Synthesis of Cyclobutylamine (Schmidt Reaction)[12] |

| Starting Material | Methyl cyclobutane carboxylate (14 g) | Cyclobutanecarboxylic acid (16.0 g, 0.16 mole) |

| Key Reagents | Isopropylcyclohexylamine (27 g), n-BuLi (115 ml, 1.6M), MeI (33 g) | Sodium azide (20.0 g, 0.31 mole), H₂SO₄ (48 ml) |

| Solvent | Tetrahydrofuran (THF) | Chloroform |

| Reaction Temperature | -70°C to room temperature | 45-50°C |

| Reaction Time | Not specified | 3 hours |

| Product Yield | 11.4 g | 7–9 g (60–80%) |

| Product Boiling Point | Not specified | 80.5–81.5°C |

Conclusion

This technical guide outlines the principal synthetic routes to this compound, a compound of interest for pharmaceutical and medicinal chemistry applications. The Curtius and Hofmann rearrangements of carboxylic acid derivatives, along with the Ritter reaction of 1-methylcyclobutanol, represent the most viable and well-documented pathways. The provided mechanisms, experimental protocols, and quantitative data offer a solid foundation for researchers and drug development professionals to synthesize this important chemical intermediate for their specific applications. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and safety considerations.

References

- 1. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 5. Curtius Rearrangement [organic-chemistry.org]

- 6. pharmdguru.com [pharmdguru.com]

- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 8. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. Ritter Reaction | NROChemistry [nrochemistry.com]

- 10. Ritter reaction - Wikipedia [en.wikipedia.org]

- 11. Ritter Reaction [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 1-Methyl-cyclobutylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Methyl-cyclobutylamine (C₅H₁₁N), a compound of interest in chemical research and drug discovery. Due to the limited availability of public experimental spectra for this specific molecule, this document combines predicted data, established spectroscopic principles for primary amines, and general experimental protocols.

Molecular and Spectroscopic Overview

This compound is a primary amine with a molecular weight of 85.15 g/mol . Its structure consists of a cyclobutane ring with a methyl group and an amino group attached to the same carbon atom. This arrangement presents a unique spectroscopic fingerprint. The exact mass of the molecule is 85.089149355 Da[1].

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₅H₁₁N | [1] |

| Molecular Weight | 85.15 g/mol | [1] |

| Exact Mass | 85.089149355 Da | [1] |

Predicted and Expected Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: A predicted ¹H NMR spectrum suggests the presence of multiplets for the cyclobutane ring protons and a singlet for the methyl group protons. The protons on the carbons adjacent to the nitrogen atom are expected to be deshielded and appear at a higher chemical shift. The amine protons (NH₂) typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum is expected to show distinct signals for the four different carbon environments in the molecule: the quaternary carbon bonded to the methyl and amino groups, the methyl carbon, and the two sets of methylene carbons in the cyclobutane ring. The carbon atom bonded to the nitrogen will be deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, as a primary amine, is expected to exhibit characteristic absorption bands.

Expected IR Absorption Bands:

-

N-H Stretch: Two medium intensity bands are anticipated in the region of 3400-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

-

C-H Stretch: Strong absorptions are expected just below 3000 cm⁻¹ due to the C-H stretching of the alkyl groups.

-

N-H Bend (Scissoring): A medium to strong band is expected in the range of 1650-1580 cm⁻¹.

-

C-N Stretch: A weak to medium absorption band is anticipated in the 1250-1020 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (85). A key fragmentation pathway for aliphatic amines is the alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium cation. For this compound, the loss of an ethyl radical (C₂H₅•) from the ring would lead to a significant fragment ion.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a liquid amine sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the neat this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. A common concentration range is 5-25 mg of the compound in 0.5-0.7 mL of solvent.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are set, including the spectral width, acquisition time, and relaxation delay.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton-decoupled ¹³C NMR is commonly performed to simplify the spectrum.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

-

Background Spectrum: A background spectrum of the empty salt plates or the clean ATR crystal is recorded to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. A sufficient number of scans are co-added to achieve an acceptable signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable. For GC-MS, a dilute solution of the sample in a volatile organic solvent is injected into the GC.

-

Ionization: In the mass spectrometer, the sample molecules are ionized, typically using Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of an unknown compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 1-Methyl-cyclobutylamine: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-cyclobutylamine, a cyclic primary amine, is a valuable building block in organic synthesis and medicinal chemistry. Its rigid cyclobutane scaffold offers a unique three-dimensional profile, making it an attractive moiety for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, including detailed experimental protocols and visual representations of its synthetic and reactive pathways.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below. It is important to note that while some experimental data is available, certain properties are based on predicted values and should be considered with appropriate caution.

| Property | Value | Source |

| IUPAC Name | 1-methylcyclobutan-1-amine | --INVALID-LINK-- |

| CAS Number | 40571-47-9 | --INVALID-LINK-- |

| Molecular Formula | C₅H₁₁N | --INVALID-LINK-- |

| Molecular Weight | 85.15 g/mol | --INVALID-LINK-- |

| Boiling Point | 93 °C | --INVALID-LINK-- |

| Density | 0.878 g/cm³ | --INVALID-LINK-- |

| Flash Point | -9 °C | --INVALID-LINK-- |

| Solubility | Soluble in polar organic solvents. | --INVALID-LINK-- |

| Physical Form | Liquid | General Knowledge |

| Appearance | Colorless to pale yellow | --INVALID-LINK-- |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Ritter reaction, starting from 1-methylcyclobutanol. This two-step process involves the formation of an N-alkyl amide intermediate, followed by hydrolysis to yield the desired primary amine.

Experimental Protocol: Synthesis via Ritter Reaction

Step 1: Synthesis of N-(1-Methylcyclobutyl)acetamide

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: To the flask, add 1-methylcyclobutanol (1.0 equivalent) and acetonitrile (excess, serves as both reactant and solvent).

-

Acid Catalyst: Slowly and carefully add a strong acid catalyst, such as concentrated sulfuric acid, to the stirred mixture. The reaction is exothermic, so cooling in an ice bath may be necessary during the addition.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until it is alkaline.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(1-methylcyclobutyl)acetamide.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Step 2: Hydrolysis of N-(1-Methylcyclobutyl)acetamide to this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-(1-methylcyclobutyl)acetamide from the previous step in an aqueous solution of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., hydrochloric acid).[1][2]

-

Reaction: Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Work-up (for basic hydrolysis): After cooling, extract the reaction mixture with a suitable organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain this compound.

-

Work-up (for acidic hydrolysis): After cooling, basify the reaction mixture with a strong base to deprotonate the ammonium salt. Then, extract with an organic solvent, dry, and isolate the product as described above.

-

Purification: The final product can be further purified by distillation.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via the Ritter reaction.

Reactivity of this compound

As a primary amine, this compound exhibits characteristic nucleophilic properties, readily reacting with a variety of electrophiles. The lone pair of electrons on the nitrogen atom is the center of its reactivity.

N-Alkylation

This compound can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides is a common method. To favor mono-alkylation and prevent the formation of over-alkylated products, it is often necessary to use a large excess of the primary amine or to employ specific reaction conditions.

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or THF).

-

Base: Add a base (1.5 - 2.0 equivalents), such as potassium carbonate or triethylamine, to the solution to neutralize the hydrogen halide formed during the reaction.

-

Addition of Alkyl Halide: Slowly add the alkyl halide (e.g., methyl iodide, ethyl bromide; 1.0 - 1.2 equivalents) to the stirred mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating until the starting amine is consumed, as monitored by TLC.

-

Work-up: Upon completion, filter off any solids. The filtrate can be washed with water and brine, and the organic layer dried over anhydrous sodium sulfate.

-

Purification: After filtration and concentration, the crude product can be purified by column chromatography or distillation to yield the N-alkylated product.

N-Acylation

The reaction of this compound with acylating agents, such as acyl chlorides or acid anhydrides, readily forms stable amide derivatives. This is a highly efficient and widely used transformation in organic synthesis.

-

Reactant Preparation: Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

-

Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents), to the solution to act as an acid scavenger.

-

Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath and slowly add the acyl chloride (e.g., acetyl chloride, benzoyl chloride; 1.0-1.1 equivalents) dropwise with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring its progress by TLC.

-

Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After removing the solvent under reduced pressure, the resulting amide can be purified by recrystallization or silica gel chromatography.

Reactivity Overview Diagram

Caption: General reactivity of this compound with electrophiles.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. It is harmful if swallowed.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile synthetic intermediate with a unique structural motif that is of growing interest in the field of drug discovery and material science. Understanding its chemical properties and reactivity is essential for its effective utilization in the synthesis of novel and complex molecules. The protocols and diagrams provided in this guide serve as a valuable resource for researchers and scientists working with this compound.

References

IUPAC name for 1-Methyl-cyclobutylamine

An In-depth Technical Guide to 1-Methylcyclobutan-1-amine

This technical guide provides a comprehensive overview of 1-methylcyclobutan-1-amine, a valuable building block for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in medicinal chemistry.

Physicochemical Properties

1-Methylcyclobutan-1-amine, with the IUPAC name 1-methylcyclobutan-1-amine, is a cyclic amine that has garnered interest in the field of medicinal chemistry.[1][2][3] Its structural properties and those of its hydrochloride salt are summarized in the table below. It is important to note that some of the physical properties are predicted values and may vary.

| Property | Value | Source(s) |

| IUPAC Name | 1-methylcyclobutan-1-amine | [1][2][3] |

| Synonyms | (1-methylcyclobutyl)amine, 1-Methylcyclobutanamine | [1][2] |

| CAS Number | 40571-47-9 | [1][2][3][4][5] |

| Molecular Formula | C₅H₁₁N | [1][3][6] |

| Molecular Weight | 85.15 g/mol | [1][3][6] |

| Boiling Point | 93 - 105.41 °C | [2][4][6] |

| Density | 0.84 - 0.89 g/cm³ | [2][4][6] |

| Flash Point | -9 to 18.64 °C | [2][4] |

| Molecular Formula (HCl salt) | C₅H₁₂ClN | [5] |

| Molecular Weight (HCl salt) | 121.61 g/mol | [5] |

Synthesis of 1-Methylcyclobutan-1-amine

The synthesis of 1-methylcyclobutan-1-amine can be achieved through a two-step process starting from cyclobutanone. The first step involves the formation of the tertiary alcohol, 1-methylcyclobutanol, via a Grignard reaction. The subsequent step utilizes the Ritter reaction to introduce the amine functionality, followed by hydrolysis.

Experimental Protocols

Step 1: Synthesis of 1-Methylcyclobutanol

This protocol is adapted from a known procedure for the synthesis of 1-methylcyclobutanol.[1]

-

Materials: Cyclobutanone, 3M methylmagnesium bromide (MeMgBr) in diethyl ether, 1N hydrochloric acid (HCl), diethyl ether, sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a solution of cyclobutanone (5 g, 71.3 mmol) in diethyl ether (400 mL) at 0°C, add dropwise 3M MeMgBr in diethyl ether (47.6 mL, 143 mmol).

-

Stir the resulting mixture for 3 hours at 0°C.

-

Pour the reaction mixture over cooled 1N HCl and extract twice with diethyl ether.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-methylcyclobutanol as a colorless oil.

-

Step 2: Synthesis of 1-Methylcyclobutan-1-amine via the Ritter Reaction

The Ritter reaction facilitates the conversion of the tertiary alcohol to an N-alkyl amide using a nitrile in the presence of a strong acid.[7][8][9] The resulting amide is then hydrolyzed to yield the primary amine.

-

Materials: 1-Methylcyclobutanol, acetonitrile, concentrated sulfuric acid, sodium hydroxide solution.

-

Procedure:

-

Amide Formation:

-

Slowly add concentrated sulfuric acid to a stirred solution of 1-methylcyclobutanol in acetonitrile at a low temperature (e.g., 0-5 °C).

-

The acid protonates the alcohol, which then leaves as water to form a stable tertiary carbocation.[9]

-

The nitrogen atom of acetonitrile acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.[7][9]

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it into ice-cold water. This hydrolyzes the nitrilium ion to form N-(1-methylcyclobutyl)acetamide.[7][9]

-

Neutralize the solution with a base (e.g., sodium hydroxide solution) and extract the amide with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer and remove the solvent under reduced pressure to obtain the crude amide.

-

-

Amide Hydrolysis:

-

Reflux the crude N-(1-methylcyclobutyl)acetamide with an aqueous acid (e.g., HCl) or base (e.g., NaOH) solution to hydrolyze the amide.

-

After hydrolysis is complete, cool the reaction mixture.

-

If acidic hydrolysis was used, basify the solution to deprotonate the amine.

-

Extract the 1-methylcyclobutan-1-amine with an organic solvent.

-

Dry the organic extracts and remove the solvent. The product can be further purified by distillation.

-

-

Applications in Drug Discovery

The cyclobutane ring is an increasingly important structural motif in medicinal chemistry.[10] Its rigid, puckered three-dimensional structure provides conformational constraint and allows for the precise spatial arrangement of substituents, which can be advantageous in drug design.[6] Cyclobutane-containing compounds are explored for their potential to improve metabolic stability, act as bioisosteres for other groups, and enhance binding affinity to biological targets.[10]

While there is limited specific information on the biological activities of 1-methylcyclobutan-1-amine itself, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine group allows for a variety of chemical modifications, making it a useful precursor for creating libraries of compounds for drug screening. The incorporation of a cyclobutylamine moiety has been shown to improve the inhibitory activity of drug candidates against certain enzymes by positioning the amine group for favorable interactions in the binding pocket.[10] The broader class of cyclobutane-containing alkaloids has been found to exhibit a range of biological activities, including antimicrobial and antitumor properties.[11]

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis of 1-methylcyclobutan-1-amine from cyclobutanone.

Caption: Synthesis workflow for 1-methylcyclobutan-1-amine.

References

- 1. 1-Methylcyclobutanol synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. (1-Methylcyclobutyl)amine | C5H11N | CID 14988399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 1-Methylcyclobutan-1-amine hydrochloride | C5H12ClN | CID 18332449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Ritter Reaction [organic-chemistry.org]

- 8. Ritter reaction - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-cyclobutylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Methyl-cyclobutylamine, a key building block in synthetic and medicinal chemistry. This document presents quantitative data in a structured format, details a robust experimental protocol for molecular weight determination, and includes visual diagrams to elucidate its chemical structure and the analytical workflow.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing a ready reference for researchers.

| Property | Value | Source |

| Molecular Weight | 85.15 g/mol | [1][2] |

| Molecular Formula | C₅H₁₁N | [1][2][3] |

| CAS Number | 40571-47-9 | [1][2] |

| IUPAC Name | 1-methylcyclobutan-1-amine | [1] |

| Density | 0.878 g/cm³ | [4] |

| Boiling Point | 93 °C | [4] |

| Flash Point | -9 °C | [4] |

Structural Representation and Molecular Weight Calculation

The molecular weight of a compound is a critical parameter, derived directly from its atomic composition. The following diagram illustrates the chemical structure of this compound and the elemental contribution to its overall molecular weight.

Experimental Determination of Molecular Weight by Gas Chromatography-Mass Spectrometry (GC-MS)

The molecular weight of this compound can be empirically verified using Gas Chromatography-Mass Spectrometry (GC-MS). This powerful analytical technique separates the compound from any impurities and then determines its mass-to-charge ratio, providing a precise molecular weight.

Experimental Protocol

1. Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent, such as methanol or dichloromethane.

-

Perform a serial dilution to a final concentration of 10 µg/mL for analysis.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 150 °C at a rate of 10 °C/min.

-

Hold at 150 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Scan Range: m/z 35-200.

3. Data Analysis:

-

The retention time of the peak corresponding to this compound is recorded.

-

The mass spectrum of the eluting peak is analyzed to identify the molecular ion peak (M⁺). For this compound, this would be expected at m/z 85.

-

The fragmentation pattern is also examined to confirm the structure of the compound.

The following diagram outlines the logical workflow for this experimental procedure.

References

Technical Guide: Determination of the Boiling Point of 1-Methyl-cyclobutylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling point of 1-Methyl-cyclobutylamine, a key physical property for its application in research and development. This document outlines the available data, presents a detailed experimental protocol for its determination, and includes a workflow diagram for clarity.

Physicochemical Data of this compound

The boiling point of this compound has been estimated through computational methods. A summary of these and other relevant physical properties is presented below.

| Property | Value | Source |

| Boiling Point | 102.97 °C | EPA T.E.S.T.[1] |

| 105.41 °C | EPI Suite[1] | |

| Molecular Formula | C₅H₁₁N | [1][2][3] |

| Molecular Weight | 85.15 g/mol | [1][2][3] |

| Density | 0.89 g/cm³ | EPA T.E.S.T.[1] |

| Flash Point | 18.64 °C | EPA T.E.S.T.[1] |

| Melting Point | -28.79 °C | EPI Suite[1] |

| Water Solubility | 117227 mg/L | EPA T.E.S.T.[1] |

| 179420 mg/L | EPI Suite[1] |

Experimental Protocol: Boiling Point Determination via Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a liquid sample, requiring only a small amount of the substance.[4]

Materials:

-

This compound sample

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Bunsen burner or other heat source

-

Safety goggles and lab coat

Procedure:

-

Sample Preparation: Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Capillary Tube Insertion: Place the capillary tube into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube to a ring stand and fill it with mineral oil until the oil level is above the side arm.

-

Immersion: Carefully insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is below the oil level. The rubber band or wire should remain above the oil to prevent dissolution.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner. The design of the tube will circulate the oil, ensuring even heating.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Equilibrium: Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample. Record the temperature from the thermometer at this moment.

-

Confirmation: It is good practice to repeat the heating and cooling cycle to obtain a more accurate and reproducible reading.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the determination of the boiling point using the Thiele tube method.

References

An In-depth Technical Guide to the Safe Handling of 1-Methyl-cyclobutylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and properties of 1-Methyl-cyclobutylamine and its hydrochloride salt. The information is intended to support laboratory professionals in the safe and effective use of this compound in research and development.

Chemical and Physical Properties

This compound and its hydrochloride salt possess distinct physical and chemical properties that are crucial for their proper handling and use in experimental settings. A summary of these properties is presented below.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 40571-47-9 | 174886-05-6 |

| Molecular Formula | C₅H₁₁N[1] | C₅H₁₂ClN |

| Molecular Weight | 85.15 g/mol [1] | 121.61 g/mol |

| Physical State | Liquid | Solid |

| Boiling Point | 92.7°C at 760 mmHg[2] | 139.9°C at 760 mmHg |

| Melting Point | Not available | 241-244°C |

| Flash Point | 18.64°C | 38.4°C |

| Density | 0.89 g/cm³ | Not available |

Safety and Hazard Information

Understanding the potential hazards associated with this compound and its hydrochloride salt is fundamental to ensuring laboratory safety. The following tables summarize the GHS classification and associated precautionary statements.

GHS Classification

| Substance | GHS Pictograms | Signal Word | Hazard Statements |

| This compound | GHS07 | Warning | H302: Harmful if swallowed[1][2] |

| This compound Hydrochloride | GHS07 | Warning | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation |

Precautionary Statements

| Statement Type | This compound | This compound Hydrochloride |

| Prevention | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection. |

| Response | P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth. | P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P319: If eye irritation persists: Get medical help. P332+P317: If skin irritation occurs: Get medical help. P362+P364: Take off contaminated clothing and wash it before reuse. |

| Storage | Not specified | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

| Disposal | P501: Dispose of contents/container in accordance with local regulations. | P501: Dispose of contents/container in accordance with local regulations. |

Experimental Protocols

Due to the hazardous nature of this compound and its derivatives, strict adherence to safety protocols is mandatory. The following sections detail a general laboratory handling protocol and specific emergency procedures.

General Laboratory Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a research environment.

1. Personal Protective Equipment (PPE):

-

Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.

-

A face shield may be required for splash-prone procedures.

2. Engineering Controls:

-

All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

An eyewash station and safety shower must be readily accessible.

3. Weighing and Dispensing:

-

For the solid hydrochloride salt, carefully weigh the desired amount on a tared weigh boat inside the fume hood.

-

For the liquid free amine, use a calibrated pipette or syringe to transfer the required volume.

-

Avoid generating dust or aerosols.

4. Dissolution and Reaction Setup:

-

Add the compound to the solvent or reaction mixture slowly and in a controlled manner.

-

Ensure the reaction vessel is appropriately sized and equipped with necessary apparatus (e.g., condenser, stirrer).

5. Post-Reaction Work-up and Purification:

-

Quench the reaction carefully, being mindful of potential exotherms.

-

Perform extractions and other purification steps within the fume hood.

6. Waste Disposal:

-

Dispose of all waste materials, including empty containers and contaminated PPE, in appropriately labeled hazardous waste containers according to institutional guidelines.

Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or exposure.

Spill Response:

-

Evacuate: Immediately evacuate the affected area and alert nearby personnel.

-

Ventilate: Ensure the area is well-ventilated, typically by keeping the fume hood running.

-

Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First-Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

References

An In-depth Technical Guide to 1-Methyl-cyclobutylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 1-Methyl-cyclobutylamine hydrochloride is limited. This guide compiles the available data and provides context based on related compounds. Specific experimental data such as spectroscopic analyses and detailed, validated protocols for this particular molecule are not readily found in the public domain.

Introduction

This compound hydrochloride is a cyclic amine salt that holds potential as a building block in medicinal chemistry and drug discovery. The cyclobutane motif is of increasing interest to researchers due to its unique conformational properties, which can impart favorable characteristics to drug candidates, such as metabolic stability and improved pharmacokinetic profiles. This document provides a summary of the known properties, potential synthetic approaches, and applications of this compound hydrochloride.

Physicochemical Properties

The fundamental physicochemical properties of this compound hydrochloride are summarized in the table below. While qualitative solubility information is available from some commercial suppliers, quantitative data is not widely reported.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂ClN | [1][2][3] |

| Molecular Weight | 121.61 g/mol | [1][2][3] |

| Melting Point | 241-244 °C | [4][5] |

| Physical Form | Solid | [1][3] |

| Solubility | Soluble in water and ethanol | [4] |

Synthesis and Purification

Synthetic Approach

A potential synthetic workflow is outlined below:

Caption: A potential synthetic workflow for this compound hydrochloride.

Purification

Purification of the final product would likely involve recrystallization from a suitable solvent system, such as ethanol/ether, to yield a crystalline solid. The purity could be assessed by standard analytical techniques such as melting point determination and chromatography.

Spectroscopic Data

As of the latest available information, experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound hydrochloride are not published in the public domain. Researchers are advised to acquire this data upon synthesis or acquisition of the compound. For reference, the expected spectral characteristics can be predicted based on the structure and data from analogous compounds.

Applications in Drug Development

Cyclobutylamine derivatives are recognized as valuable scaffolds in medicinal chemistry. They can serve as bioisosteres for other groups, offering a three-dimensional structure that can favorably interact with biological targets.[7]

Potential as Building Blocks for Bioactive Molecules

The incorporation of small, rigid carbocycles like cyclobutane can lead to improved metabolic stability and potency of drug candidates. This compound hydrochloride can be used as a key intermediate in the synthesis of more complex molecules targeting a variety of biological pathways.

Role in Inhibitor Development

Derivatives of cyclobutylamine have been explored as components of inhibitors for various enzymes. For instance, the cyclobutylamine moiety has been incorporated into inhibitors of histone demethylase KDM1A and protein kinase B (AKT), both of which are important targets in cancer therapy.[8][9][10]

The general role of such a building block in a drug discovery cascade is illustrated below:

Caption: The role of this compound hydrochloride in a typical drug discovery workflow.

Safety Information

Based on available safety data for similar compounds, this compound hydrochloride should be handled with care. It is classified as an irritant.[3] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this compound.

Conclusion

This compound hydrochloride is a chemical entity with potential utility in the field of drug discovery and development. While a comprehensive public dataset for this specific molecule is lacking, its structural features suggest it could be a valuable building block for creating novel therapeutic agents. Further research and characterization are necessary to fully elucidate its properties and potential applications. Researchers working with this compound are encouraged to perform their own analytical characterization to ensure the quality and identity of their materials.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. This compound hydrochloride | 174886-05-6 [sigmaaldrich.com]

- 4. 1-Methylcyclobutan-1-amine Hydrochloride | 174886-05-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. AKT inhibitor VIII | Apoptosis | Akt | TargetMol [targetmol.com]

- 8. Pharmacological Inhibition of the Histone Lysine Demethylase KDM1A Suppresses the Growth of Multiple Acute Myeloid Leukemia Subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

Biological activities of cyclobutane-containing alkaloids

An in-depth exploration of the diverse biological activities of cyclobutane-containing alkaloids reveals their significant potential in drug discovery and development. These natural products, isolated from a wide array of terrestrial and marine organisms, exhibit a range of pharmacological effects, including antimicrobial, cytotoxic, neuroprotective, and enzyme-inhibitory activities. This guide provides a technical overview of these activities, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action to support researchers, scientists, and drug development professionals.

Antimicrobial Activity

Cyclobutane-containing alkaloids, particularly those from marine sponges, have demonstrated notable antimicrobial properties. Key examples include sceptrin and related bromopyrrole alkaloids.

Quantitative Antimicrobial Data

| Alkaloid | Target Organism | Activity Type | MIC (µg/mL) | Citation |

| Sceptrin | Staphylococcus aureus | Antibacterial | 75 | [1] |

| Enterobacter faecalis | Antibacterial | 100 | [1] | |

| Nagelamides | Gram-positive bacteria | Antibacterial | - | [2] |

Note: Specific MIC values for a broad range of organisms are often not available in single publications and require compilation from various sources.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Microbial Strain Preparation: Clinical control strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) are grown on appropriate agar slants (e.g., Mueller Hinton II Agar) and then incubated in broth (e.g., Mueller Hinton II Broth) at 37°C for 16-20 hours. Fungal strains (e.g., Candida albicans) are grown on Sabouraud Dextrose Agar plates.[3]

-

Inoculum Preparation: Bacterial suspensions are diluted with broth to achieve a final inoculum of approximately 5 × 10^5 colony-forming units (CFU)/mL in the assay wells.[3]

-

Serial Dilution: The test alkaloid is serially diluted in a 96-well microtiter plate containing the appropriate broth to achieve a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 37°C for 18-24 hours for bacteria and at 28°C for 18-24 hours for fungi.[4]

-

MIC Determination: The MIC is defined as the lowest concentration of the alkaloid that inhibits visible growth of the microorganism.[5] Growth inhibition can be assessed visually or by measuring absorbance.[3]

Mechanism of Action: Sceptrin

Sceptrin exhibits a bacteriostatic effect at its MIC by inducing the formation of cell chains, suggesting an interference with cell division.[6] At concentrations above the MIC, it becomes bactericidal by disrupting the cell membranes of both prokaryotic and eukaryotic cells, leading to the leakage of intracellular components like potassium ions.[6]

Cytotoxic and Anticancer Activity

Several cyclobutane-containing alkaloids, particularly dimeric amides from the Piper genus and various marine-derived alkaloids, have shown significant cytotoxicity against a range of cancer cell lines.

Quantitative Cytotoxicity Data

| Alkaloid/Extract | Cell Line | Activity Type | IC50 | Citation |

| Piperarborenines C-E | P-388 (Murine leukemia) | Cytotoxic | < 4 µg/mL | [6][7] |

| HT-29 (Human colon adenocarcinoma) | Cytotoxic | < 4 µg/mL | [6][7] | |

| A549 (Human lung carcinoma) | Cytotoxic | < 4 µg/mL | [6][7] | |

| Piper cubeba (methanolic extract) | MCF-7 (Human breast adenocarcinoma) | Cytotoxic | 22.31 ± 0.83 µg/mL | [8] |

| MDA-MB-468 (Human breast adenocarcinoma) | Cytotoxic | 21.84 ± 1.60 µg/mL | [8] | |

| Sceptrin | HeLa (Human cervical cancer) | Inhibition of cell motility | ~20 µM | [9][10] |

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test alkaloid and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The concentration of the alkaloid that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Mechanism of Action: Sceptrin's Anti-motility Effect

Sceptrin has been shown to inhibit cancer cell motility, a key process in metastasis.[9][10] It does not affect cell proliferation or survival at concentrations that inhibit motility.[9] The mechanism involves the direct binding of sceptrin to monomeric actin, which in turn affects the dynamics of the actin cytoskeleton and reduces cell contractility.[9] This disrupts the formation of stress fibers, which are crucial for cell migration.

Caption: Sceptrin inhibits cell motility by binding to actin.

Enzyme Inhibition

Certain cyclobutane-containing alkaloids have been identified as potent inhibitors of key enzymes involved in drug metabolism and cellular signaling.

Quantitative Enzyme Inhibition Data

| Alkaloid | Enzyme | Inhibition Type | Ki / IC50 | Citation |

| Pipercyclobutanamides A & B | Cytochrome P450 2D6 (CYP2D6) | Mechanism-based | - | - |

| Piper nigrum alkamides (15 & 17) | Cytochrome P450 2D6 (CYP2D6) | Mechanism-based | KI = 0.23 µM & 0.71 µM | [11] |

| Nagelamide G | Protein Phosphatase 2A (PP2A) | - | - | [2] |

Experimental Protocols

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific CYP isozyme.

-

Microsome Preparation: Human liver microsomes, which contain a mixture of CYP enzymes, or recombinant microsomes expressing a single CYP isozyme (e.g., CYP2D6) are used.

-

Incubation Mixture: The reaction mixture typically includes microsomes, a specific substrate for the CYP isozyme of interest (e.g., dextromethorphan for CYP2D6), and the test alkaloid at various concentrations in a buffer solution.[11][12]

-

Reaction Initiation: The reaction is initiated by adding an NADPH-generating system.

-

Incubation and Termination: The mixture is incubated at 37°C. The reaction is stopped after a specific time by adding a quenching solvent (e.g., acetonitrile).

-

Analysis: The formation of the metabolite is quantified using LC-MS/MS.

-

IC50/Ki Determination: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. For mechanism-based inhibition, kinetic parameters like KI and kinact are determined through pre-incubation studies.[11]

Protein Phosphatase 2A (PP2A) Inhibition Assay

This assay measures the inhibition of PP2A activity.

-

Enzyme and Substrate: Purified or recombinant PP2A and a suitable substrate (e.g., a phosphopeptide or p-nitrophenyl phosphate (pNPP)) are used.

-

Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the PP2A enzyme, the substrate, and the test alkaloid at various concentrations in an assay buffer.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 36°C) for a set time to allow for dephosphorylation of the substrate by PP2A.

-

Detection: The amount of product formed (e.g., free phosphate or p-nitrophenol) is quantified. For pNPP, the yellow color of p-nitrophenol is measured spectrophotometrically. For phosphopeptide substrates, the released phosphate can be detected using a malachite green-based colorimetric assay.

-

Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Mechanism of Action

CYP2D6 Inhibition: Piperidine alkaloids can act as mechanism-based inhibitors of CYP2D6.[11][12] This means they are converted by the enzyme into a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation. This can have significant implications for drug-drug interactions.

Caption: Mechanism-based inhibition of CYP2D6 by piperidine alkaloids.

PP2A Inhibition: PP2A is a crucial serine/threonine phosphatase that regulates numerous signaling pathways by dephosphorylating key proteins. Inhibition of PP2A by alkaloids like nagelamide G can disrupt these pathways, leading to effects on cell cycle, growth, and apoptosis.[2][13]

Neuroprotective Activity

Certain cyclobutane-containing alkaloids, such as those from the Lycopodium genus, have shown potential as neuroprotective agents.

Quantitative Neuroprotective Data

| Alkaloid | Activity | Assay System | Result | Citation |

| Lannotinidines E & F | Elevated NGF mRNA expression | - | - | - |

| New Lycopodium alkaloids | Neuroprotection against hemin-induced damage | HT22 cells | 20-21% increase in cell survival at 20 µM | [4][14] |

Experimental Protocols

Neuroprotection Assay in HT22 Cells

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

-

Cell Culture: HT22 murine hippocampal neuronal cells are cultured under standard conditions.

-

Induction of Damage: Cells are exposed to a neurotoxic agent, such as hemin or glutamate, to induce oxidative stress and apoptosis.

-

Treatment: The cells are co-treated with the neurotoxic agent and various concentrations of the test alkaloid.

-

Incubation: The cells are incubated for a specified period.

-

Viability Assessment: Cell viability is assessed using methods like the MTT assay or by quantifying the percentage of apoptotic cells using flow cytometry after staining with markers like Annexin V and propidium iodide.

-

Data Analysis: The protective effect of the alkaloid is determined by comparing the viability of cells treated with the alkaloid and the neurotoxin to those treated with the neurotoxin alone.[4]

Mechanism of Action: NGF Signaling Pathway

Lannotinidines have been reported to elevate the expression of Nerve Growth Factor (NGF) mRNA. NGF is a neurotrophin crucial for the survival, development, and function of neurons. It exerts its effects by binding to the TrkA receptor, initiating several downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which ultimately promote neuronal survival and differentiation.[15][16]

Caption: Simplified NGF signaling pathway promoting neuronal survival.

This guide highlights the significant therapeutic potential of cyclobutane-containing alkaloids. Further research into their specific mechanisms of action and structure-activity relationships will be crucial for the development of novel drugs based on these unique natural scaffolds.

References

- 1. ispub.com [ispub.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Lycopodium alkaloids with neuroprotective activities from Lycopodium japonicum Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microbiologyjournal.org [microbiologyjournal.org]

- 6. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 7. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic Activity of Piper cubeba Extract in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sceptrin, a marine natural compound, inhibits cell motility in a variety of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism-based inhibition of human liver microsomal cytochrome P450 2D6 (CYP2D6) by alkamides of Piper nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism-based inhibition of CYP3A4 and CYP2D6 by Indonesian medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Type 2A protein phosphatase, the complex regulator of numerous signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sinobiological.com [sinobiological.com]

- 16. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of Substituted Cyclobutylamines: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the burgeoning field of substituted cyclobutylamines and their potential therapeutic applications across a spectrum of diseases. Tailored for researchers, scientists, and drug development professionals, this document consolidates key preclinical and clinical data, outlines detailed experimental methodologies, and visualizes complex biological pathways to foster a deeper understanding and spur further innovation in this promising area of medicinal chemistry.

The cyclobutane motif, once underrepresented in drug discovery, is increasingly recognized for its ability to confer unique and advantageous properties to bioactive molecules. Its three-dimensional structure can enhance metabolic stability, improve target engagement by occupying hydrophobic pockets, and provide novel vectors for substituent placement, thereby optimizing potency and selectivity. This guide explores these attributes through the lens of several key therapeutic targets.

Key Therapeutic Targets and Associated Cyclobutylamine-Containing Modulators

Our investigation has identified several classes of enzymes and receptors where substituted cyclobutylamines have demonstrated significant modulatory activity. These include protein kinases, histone methyltransferases, secretases, and G-protein coupled receptors.

Protein Kinase Inhibitors

Substituted cyclobutylamines have emerged as potent inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.

AKT (Protein Kinase B) Inhibitors: The PI3K/AKT signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Miransertib (formerly ARQ-092 and ARQ-087, now Derazantinib), a potent and selective allosteric inhibitor of AKT1, AKT2, and AKT3, features a prominent 1-aminocyclobutyl group. This compound has shown promise in tumors with activating mutations in the PI3K/AKT pathway.

TTK (Threonine Tyrosine Kinase) Inhibitors: TTK, also known as Mps1, is a key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Its inhibition is a promising strategy for cancer therapy. CFI-402257 is a potent and selective oral inhibitor of TTK that incorporates a cyclobutane ring. It has demonstrated robust anti-tumor activity in preclinical models and is currently under clinical investigation.

Histone Methyltransferase Inhibitors

Epigenetic modifications, such as histone methylation, play a crucial role in gene regulation and are increasingly targeted for therapeutic intervention, particularly in oncology.

DOT1L Inhibitors: DOT1L is the sole histone methyltransferase responsible for H3K79 methylation, a mark associated with active transcription. Its aberrant activity is implicated in mixed-lineage leukemia (MLL). Several potent adenosine-containing inhibitors of DOT1L have been developed, with some incorporating cyclic structures to enhance potency and metabolic stability. While specific cyclobutylamine-containing examples with high potency are still emerging in publicly available literature, the exploration of small carbocycles in this class of inhibitors is an active area of research.

Secretase Inhibitors

Modulation of secretase activity is a key therapeutic strategy for neurodegenerative diseases, most notably Alzheimer's disease.

BACE1 (Beta-site Amyloid Precursor Protein Cleaving Enzyme 1) Inhibitors: BACE1 is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. The development of small molecule BACE1 inhibitors that can cross the blood-brain barrier is a major focus of research. While many BACE1 inhibitors have been investigated, specific examples of highly potent inhibitors featuring a cyclobutylamine core are not yet widely reported in late-stage clinical development, representing an area for future exploration.

G-Protein Coupled Receptor (GPCR) Antagonists

GPCRs are a large family of transmembrane receptors involved in a vast array of physiological processes, making them attractive drug targets.

Histamine H3 Receptor Antagonists: The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for the treatment of cognitive disorders, sleep-wake disorders, and other neurological conditions. The incorporation of small ring systems, including cyclobutanes, is a strategy being explored to optimize the pharmacokinetic and pharmacodynamic properties of these antagonists. GSK189254 is a selective, brain-penetrant H3 receptor antagonist that contains a cyclobutyl group within a larger fused ring system.

Quantitative Data Summary

To facilitate a comparative analysis of the therapeutic potential of various substituted cyclobutylamines, the following tables summarize the available quantitative data for representative compounds.

Table 1: In Vitro Potency of Substituted Cyclobutylamine Derivatives

| Compound Name | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |

| Miransertib (ARQ-092) | AKT1 | Enzymatic | 2.7 | - | [1] |

| AKT2 | Enzymatic | 14 | - | [1] | |

| AKT3 | Enzymatic | 8.1 | - | [1] | |

| CFI-402257 | TTK (Mps1) | Enzymatic | 1.2 | 0.09 | [2] |

| GSK189254 | Histamine H3 Receptor | Radioligand Binding | - | High Affinity | [3] |

Table 2: Pharmacokinetic Parameters of Selected Substituted Cyclobutylamines

| Compound Name | Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (F%) | Reference(s) |

| Miransertib (ARQ-092) | Rat | 5 mg/kg | Oral | 198 | - | 17 | 62 | [1] |

| Monkey | 10 mg/kg | Oral | 258 | - | 7 | 49 | [1] | |

| Human (pediatric) | 15 mg/m² | Oral | 56.5 nM | 4 | 49 | - | [4] | |

| CFI-402257 | Mouse | 6.5 mg/kg | Oral | 1070 | - | 2-3 | - | [5] |

Signaling Pathways and Mechanisms of Action

To visually elucidate the biological context in which these substituted cyclobutylamines exert their effects, the following diagrams, generated using the DOT language for Graphviz, depict the relevant signaling pathways.

Detailed Experimental Protocols

To ensure the reproducibility and further exploration of the findings presented, this section outlines the methodologies for key experiments cited in the development of substituted cyclobutylamine-based therapeutics.

General Protocol for a Kinase Activity Assay (e.g., AKT or TTK)

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of a compound.

-

Reagent Preparation:

-

Kinase Buffer: Prepare a buffer solution typically containing Tris-HCl, MgCl2, DTT, and BSA at a physiological pH.

-

Enzyme Solution: Dilute the purified recombinant kinase (e.g., AKT1, TTK) to the desired concentration in Kinase Buffer.

-

Substrate Solution: Prepare a solution of the specific peptide or protein substrate for the kinase in Kinase Buffer.

-

ATP Solution: Prepare a solution of ATP, often radiolabeled with ³²P or ³³P, in Kinase Buffer.

-

Test Compound: Prepare serial dilutions of the substituted cyclobutylamine inhibitor in DMSO, followed by a final dilution in Kinase Buffer.

-

-

Assay Procedure:

-

Add the test compound solution to the wells of a microtiter plate.

-

Add the enzyme solution to each well and incubate for a short period to allow for compound binding.

-

Initiate the kinase reaction by adding the substrate and ATP solutions.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specified time.

-

Stop the reaction by adding a stop solution, such as a high concentration of EDTA or a denaturing agent.

-

-

Detection and Data Analysis:

-

If a radiolabeled ATP is used, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Alternatively, use a non-radioactive method such as an antibody-based ELISA to detect the phosphorylated substrate, or a luminescence-based assay that measures ATP consumption.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

-

General Protocol for a BACE1 Enzymatic Assay (FRET-based)

This protocol outlines a common method for measuring BACE1 activity using a fluorescence resonance energy transfer (FRET) substrate.

-

Reagent Preparation:

-

Assay Buffer: Prepare a sodium acetate buffer at an acidic pH (typically around 4.5) to mimic the acidic environment of endosomes where BACE1 is active.

-

BACE1 Enzyme Solution: Dilute purified recombinant human BACE1 in Assay Buffer.

-

FRET Substrate Solution: Prepare a solution of a peptide substrate containing a fluorescent donor and a quencher moiety, separated by the BACE1 cleavage site, in Assay Buffer.

-

Test Compound: Prepare serial dilutions of the substituted cyclobutylamine inhibitor in DMSO, followed by a final dilution in Assay Buffer.

-

-

Assay Procedure:

-

Add the test compound solution to the wells of a black microtiter plate.

-

Add the BACE1 enzyme solution and incubate briefly.

-

Initiate the reaction by adding the FRET substrate solution.

-

Incubate the plate at 37°C, protected from light.

-

-

Detection and Data Analysis:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the fluorophore at regular intervals or at a fixed endpoint. Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in an increase in fluorescence.

-

Calculate the rate of substrate cleavage or the endpoint fluorescence for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

General Protocol for a Histamine H3 Receptor Binding Assay

This protocol describes a radioligand competition binding assay to determine the affinity of a compound for the H3 receptor.

-

Reagent Preparation:

-